

Toxicological Profile of Atrazine and its Metabolites: An In-depth Technical Guide

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Compound of Interest

Compound Name: Atrazine-acetic acid

Cat. No.: B15136388

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Disclaimer: This document provides a comprehensive toxicological profile of the herbicide Atrazine and its major, well-studied metabolites. The initial request specified a focus on "**Atrazine-acetic acid**" (CAS No. 193889-80-4). However, a thorough review of publicly available scientific literature and toxicological databases reveals a significant lack of specific toxicological data for this particular compound. It does not appear to be a major metabolite of Atrazine, and as such, its toxicological properties have not been extensively characterized. Therefore, this guide focuses on the extensive data available for Atrazine and its primary degradation products, which are of significant environmental and health relevance.

Chemical Identity and Physicochemical Properties

Atrazine is a triazine-class herbicide widely used for the control of broadleaf and grassy weeds. Its primary metabolites are formed through processes of N-dealkylation and hydrolysis.

Table 1: Chemical Identification of Atrazine and its Major Metabolites

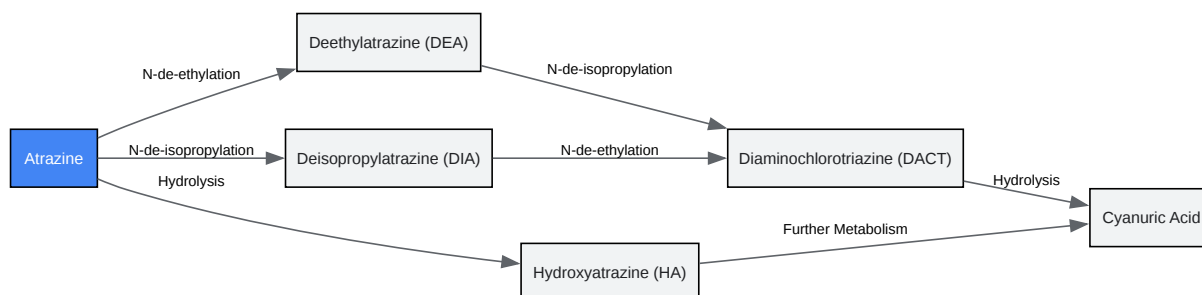
Compound Name	Abbreviation	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Atrazine	ATZ	1912-24-9	C ₈ H ₁₄ ClN ₅	215.68
Deethylatrazine	DEA	6190-65-4	C ₆ H ₁₀ ClN ₅	187.63
Deisopropylatrazine	DIA	1007-28-9	C ₅ H ₈ ClN ₅	173.60
Diaminochlorotriazine	DACT	3397-62-4	C ₃ H ₄ ClN ₅	145.55
Hydroxyatrazine	HA	2163-68-0	C ₈ H ₁₅ N ₅ O	197.24
Atrazine-acetic acid	-	193889-80-4	C ₁₀ H ₁₆ ClN ₅ O ₂	273.72

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Atrazine can be absorbed by the body through ingestion, inhalation, and dermal contact, although dermal absorption is relatively low.[1] Once absorbed, it is rapidly distributed throughout the body and metabolized. The primary routes of metabolism are N-dealkylation of the ethyl and isopropyl side chains and hydrolysis of the chlorine atom.[2] The resulting metabolites, along with the parent compound, are primarily excreted in the urine within 24 to 48 hours.[1][3]

Atrazine Metabolism Pathway

The metabolic degradation of Atrazine proceeds primarily through two pathways: N-dealkylation and hydrolysis. These pathways reduce the phytotoxicity of the parent compound.



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Caption: Major metabolic pathways of Atrazine.

Toxicological Data

The toxicity of Atrazine has been extensively studied in various animal models. The data presented below is a summary of key findings.

Acute Toxicity

Table 2: Acute Toxicity of Atrazine

Species	Route	LD50 / LC50	Reference
Rat (male/female)	Oral	2220 mg/kg bw	[4]
Rat	Inhalation	>5800 mg/m ³ (4 hr)	
Rat	Dermal	>3000 mg/kg	
Rabbit	Dermal	7500 mg/kg	
Mouse	Oral	1750 mg/kg	
Hamster	Oral	1000 mg/kg	

Chronic Toxicity and Carcinogenicity

Long-term exposure to Atrazine has been associated with various health effects in animal studies, including impacts on the endocrine system. The carcinogenicity of Atrazine has been a subject of debate. The U.S. EPA has classified Atrazine as "not likely to be carcinogenic to humans". However, in November 2025, the International Agency for Research on Cancer (IARC) classified atrazine as "probably carcinogenic to humans" (Group 2A).

Table 3: Chronic Toxicity and Carcinogenicity of Atrazine

Endpoint	Species	NOAEL	LOAEL	Findings	Reference
Chronic Toxicity	Rat	1.8 mg/kg/day	3.6 mg/kg/day	Mammary tumors in female Sprague-Dawley rats	
Carcinogenicity	Human	-	-	Limited evidence for a link to some cancers	

Genotoxicity

The genotoxicity of Atrazine has been evaluated in numerous in vitro and in vivo assays. The results have been largely negative, suggesting that Atrazine is not directly genotoxic. However, some studies have indicated that commercial formulations containing adjuvants may induce DNA damage.

Reproductive and Developmental Toxicity

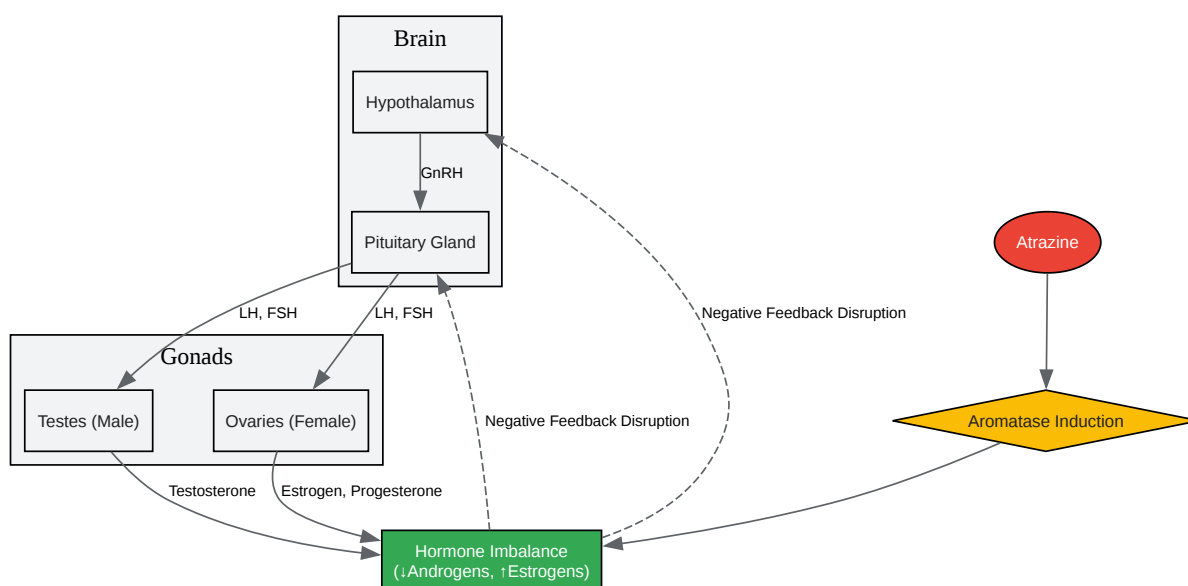
Atrazine is considered an endocrine disruptor and has been shown to affect the reproductive systems of animals. Effects observed in animal studies include alterations in hormone levels, impacts on the estrous cycle, and developmental effects such as decreased fetal body weight and incomplete ossification. Some human studies have suggested a possible link between Atrazine exposure and adverse reproductive outcomes like preterm delivery and low birth weight, though confounding factors are a concern.

Mechanism of Action and Signaling Pathways

The primary mechanism of herbicidal action for Atrazine is the inhibition of photosynthesis in plants. In animals, the toxicological effects are primarily attributed to its endocrine-disrupting properties. Atrazine can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, leading to hormonal imbalances.

Endocrine Disruption and HPG Axis

Atrazine has been shown to affect the production and regulation of key reproductive hormones. One proposed mechanism involves the induction of aromatase, the enzyme that converts androgens to estrogens. This can lead to an imbalance in hormone levels, affecting reproductive function.



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Caption: Atrazine's disruptive effect on the HPG axis.

Other Signaling Pathways

Recent research suggests that Atrazine may also activate other signaling pathways, potentially contributing to its toxicity. For instance, studies have indicated that Atrazine can enhance hCG-induced androgen production in Leydig cells through the activation of multiple signaling cascades, including PKA, PKC, and ERK1/2 pathways.

Experimental Protocols

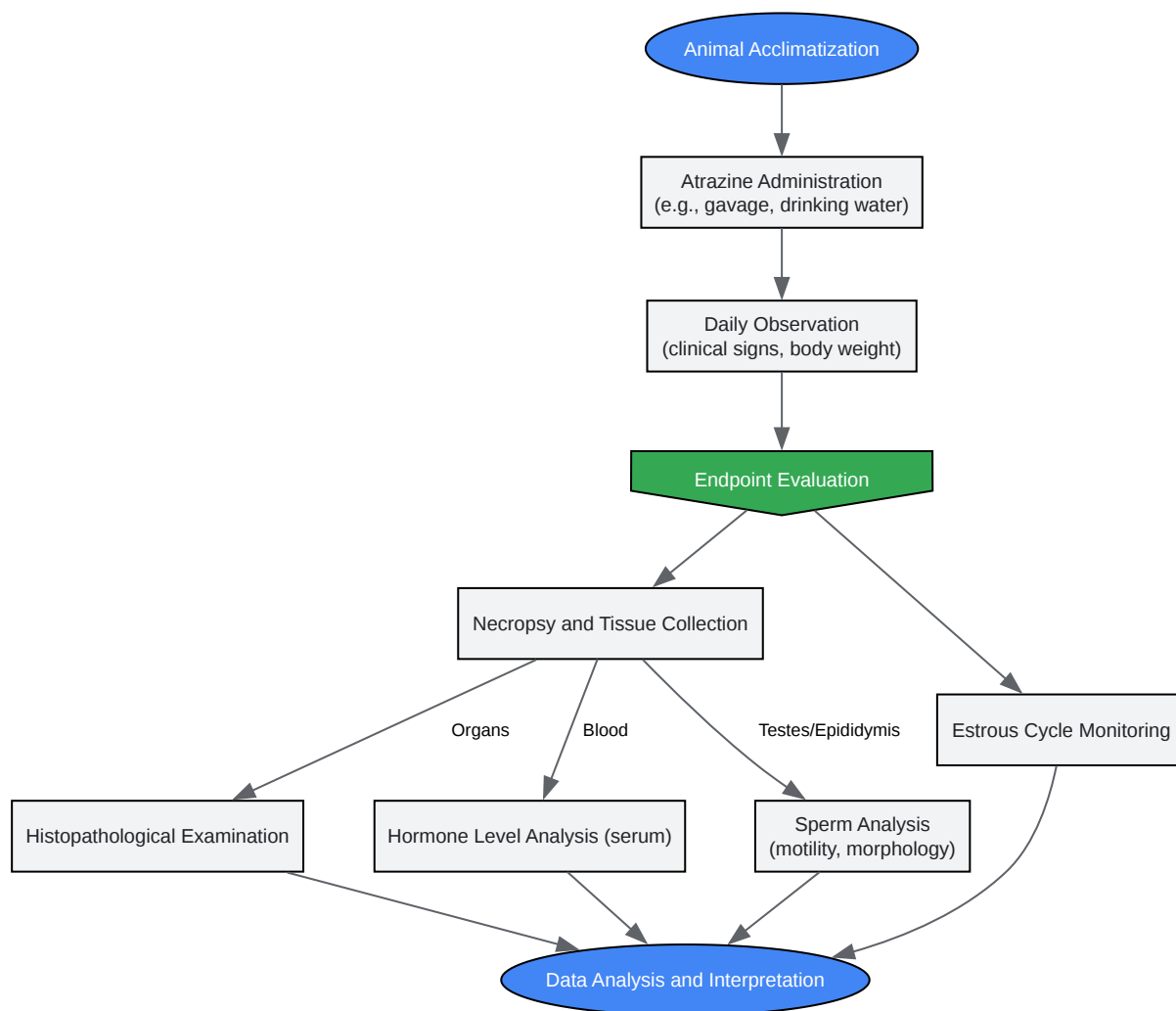
In Vitro Genotoxicity Assay (Comet Assay)

- Cell Line: Human lymphocytes.
- Treatment: Cells were treated with various concentrations of Atrazine (e.g., 0.047, 0.47, and 4.7 µg/ml) for different durations (e.g., 0.5, 1, 3, 5, and 8 hours) with and without an exogenous metabolic activator.
- Methodology: The comet assay (single-cell gel electrophoresis) was performed to evaluate DNA damage. After treatment, cells were embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis. The extent of DNA migration, which is proportional to the amount of DNA damage, was then visualized and quantified using fluorescence microscopy.

Aromatase Activity Assay

- Cell Line: Human adrenocortical carcinoma (H295R) cells or other steroidogenic cell lines.
- Treatment: Cells were exposed to a range of Atrazine concentrations.
- Methodology: Aromatase activity was measured using the tritiated water-release assay. This method involves incubating the cells with a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione). The aromatase enzyme converts the substrate to estrogen, releasing tritium in the form of ³H₂O. The amount of radioactivity in the aqueous phase is then quantified by liquid scintillation counting and is directly proportional to the aromatase activity.

Experimental Workflow for In Vivo Reproductive Toxicity Study



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Caption: Generalized workflow for an in vivo reproductive toxicity study.

Conclusion

Atrazine is a widely studied herbicide with a complex toxicological profile. While it exhibits low acute toxicity, there are concerns regarding its potential for endocrine disruption and

carcinogenicity with chronic exposure. The primary mechanism of toxicity in animals is related to its interference with the hypothalamic-pituitary-gonadal axis. It is important to note the significant data gap regarding the specific toxicological profile of **Atrazine-acetic acid**. Further research is warranted to characterize the potential risks associated with this and other less-studied Atrazine derivatives.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Atrazine metabolism and herbicidal selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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